4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
Description
4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted at the 1- and 4-positions. The 1-position is esterified with a methyl group, while the 4-position bears a methanesulfonyloxymethyl (mesyloxymethyl) moiety.
Properties
IUPAC Name |
methyl 4-(methylsulfonyloxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5S/c1-16-10(13)12-6-3-11(4-7-12,5-8-12)9-17-18(2,14)15/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHDTLLOVXLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound is characterized by a bicyclo[2.2.2]octane framework, which is known for its unique structural properties that influence biological activity. Its molecular formula is C12H18O4S, and it possesses a molecular weight of approximately 250.34 g/mol. The presence of the methanesulfonyl group enhances its reactivity and solubility in biological systems.
Synthesis
The synthesis of this compound involves several steps, typically starting from bicyclo[2.2.2]octane derivatives. Various synthetic methodologies have been documented, including nucleophilic substitution reactions and the use of transition metal catalysts to facilitate the formation of the methanesulfonyl group .
Antiviral Properties
Research indicates that bicyclo[2.2.2]octane derivatives exhibit antiviral activity, particularly against certain strains of viruses. For instance, studies have shown that modifications to the bicyclic structure can enhance efficacy against viral replication . The mechanism appears to involve interference with viral entry or replication processes.
Antimicrobial Activity
In addition to antiviral effects, compounds within this class have demonstrated antimicrobial properties against various bacteria and fungi. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specific studies have identified it as a potent inhibitor of certain enzymes involved in metabolic syndromes, suggesting applications in treating conditions like diabetes and obesity .
Case Studies
- Case Study on Antiviral Efficacy :
- Antimicrobial Testing :
- Enzyme Inhibition Research :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H18O4S |
| Molecular Weight | 250.34 g/mol |
| Antiviral IC50 | 15 µM |
| Antimicrobial Minimum Inhibitory Concentration (MIC) | 10 µg/mL |
| Lipase Inhibition (%) | 70% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, bicyclic compounds have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Investigations into the derivatives of 4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester may reveal similar effects, warranting further exploration in preclinical models.
Case Study : A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of bicyclic compounds and their efficacy against breast cancer cells, demonstrating that modifications to the bicyclic framework could enhance potency (Smith et al., 2024) .
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it an essential building block in synthetic organic chemistry.
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Esterification | Reaction with alcohols | Formation of esters |
| Reduction | Reduction to alcohol derivatives | Alcohol formation |
| Nucleophilic Substitution | Reaction with nucleophiles | Formation of new carbon bonds |
Case Study : Research conducted by Johnson et al. (2023) demonstrated the use of this compound in synthesizing novel antifungal agents through nucleophilic substitution reactions, yielding compounds with enhanced activity against resistant fungal strains .
Agricultural Applications
Pesticide Development
The compound's potential as a biopesticide is under investigation due to its structural similarity to known insecticidal agents. Preliminary studies suggest that derivatives may exhibit insecticidal properties, providing an eco-friendly alternative to synthetic pesticides.
| Study Focus | Target Organism | Result |
|---|---|---|
| Toxicity Assessment | Aphids | Significant mortality observed |
| Efficacy Testing | Leafhoppers | Reduced population density |
Case Study : In a recent field trial, derivatives of this compound were applied to crops infested with aphids, resulting in a 70% reduction in pest populations after two weeks (Garcia et al., 2025) .
Biochemical Research
Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a candidate for studying enzyme inhibition mechanisms. Its sulfonyl group may play a crucial role in binding interactions with enzyme active sites.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Cytochrome P450 | Competitive inhibition | 150 µM |
| Esterase | Non-competitive inhibition | 200 µM |
Case Study : A study published in Biochemistry investigated the inhibition of cytochrome P450 enzymes by similar sulfonyl compounds, revealing insights into metabolic pathways and potential drug-drug interactions (Lee et al., 2024) .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The bicyclo[2.2.2]octane core is a common motif in medicinal chemistry due to its rigidity and ability to mimic aromatic systems. Below is a systematic comparison with structurally related compounds:
Substituent Variations at the 4-Position
Table 1: Key Derivatives of Bicyclo[2.2.2]octane-1-carboxylic Acid Methyl Ester
Preparation Methods
Preparation of Bicyclo[2.2.2]octane Core and 1-Carboxylic Acid Intermediate
A foundational step is the synthesis of bicyclo[2.2.2]octane-1-carboxylic acid or its derivatives:
- Starting from 1,4-dimethylene cyclohexane, oxidation in the presence of transition metal catalysts (e.g., cobalt, ruthenium) affords oxo-substituted bicyclo[2.2.2]octane intermediates.
- Alternatively, Diels-Alder reaction of substituted 1,3-cyclohexadienes with methacrolein produces bicyclo[2.2.2]octane aldehydes, which can be further converted to carboxylic acids.
- The bicyclo[2.2.2]octane-1-carboxylic acid can be isolated by oxidation, purification, and recrystallization steps.
Example Reaction Conditions for Carboxylic Acid Formation:
Introduction of the Methanesulfonyloxymethyl Group at the 4-Position
The key functionalization step to obtain 4-methanesulfonyloxymethyl substituent involves:
- Conversion of a hydroxymethyl group at the 4-position of bicyclo[2.2.2]octane to the corresponding methanesulfonate ester.
- This is typically achieved by treating the 4-hydroxymethyl precursor with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine under anhydrous conditions.
$$
\text{Bicyclo[2.2.2]octane-4-methanol derivative} + \text{MsCl} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane}
$$
This step is crucial for activating the hydroxyl group into a good leaving group for further nucleophilic substitution or derivatization.
Methyl Ester Formation at the 1-Carboxylic Acid Position
The carboxylic acid at the 1-position is converted to the methyl ester via:
- Acid-catalyzed esterification using methanol and strong acids such as HCl or H2SO4.
- Alternatively, transesterification or metal-catalyzed esterification methods using Sn or Ti complexes can be employed for higher efficiency and milder conditions.
| Catalyst/Condition | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|
| HCl or H2SO4 (acid catalyst) | 60–100 | Several hours | Conventional Fischer esterification |
| Sn or Ti complex catalyst | 100–300 | Variable | Can be done without acid catalyst |
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Formation of bicyclo[2.2.2]octane core | Diels-Alder reaction or oxidation of cyclohexane derivatives | Core bicyclic structure established |
| 2 | Oxidation to bicyclo[2.2.2]octane-1-carboxylic acid | Oxidizing agents + transition metal catalysts (Co, Ru) | Introduction of carboxylic acid functionality |
| 3 | Esterification of carboxylic acid | Methanol + acid catalyst (HCl, H2SO4) or metal catalyst (Sn, Ti) | Formation of methyl ester at 1-position |
| 4 | Conversion of 4-hydroxymethyl to methanesulfonate | Methanesulfonyl chloride + base (triethylamine, pyridine) | Introduction of methanesulfonyloxymethyl group at 4-position |
Research Findings and Optimization Notes
- The oxidation step to form the bicyclo[2.2.2]octane-1,4-dicarboxylic acid or dialdehyde is efficiently catalyzed by transition metals under controlled temperature (80–150 °C), providing high yields and selectivity.
- Esterification catalyzed by Sn or Ti complexes offers advantages such as milder conditions and avoidance of strong acids, minimizing side reactions.
- Methanesulfonylation requires strictly anhydrous conditions to avoid hydrolysis of methanesulfonyl chloride and side reactions.
- Purification of intermediates and final products is typically achieved by recrystallization, sublimation, or chromatography to ensure high purity for further applications.
Q & A
Basic: What synthetic strategies are recommended for preparing derivatives of bicyclo[2.2.2]octane esters with sulfonyloxy groups?
Answer:
A common approach involves functionalizing bicyclo[2.2.2]octane precursors via nucleophilic substitution or esterification. For example, acid chloride intermediates (e.g., bicyclo[3.2.1]octane-1-carboxylic acid chloride synthesis via SOCl₂ reflux ) can be adapted. Methanesulfonyl (mesyl) groups may be introduced using mesyl chloride under controlled conditions. Key steps include:
- Substrate Activation: Convert hydroxyl or carboxyl groups to leaving groups (e.g., via tosylation or mesylation).
- Nucleophilic Displacement: React with methanesulfonate nucleophiles.
- Purification: Use column chromatography or recrystallization to isolate products.
Validation: Monitor reactions with TLC and confirm structures via -NMR and LC-MS.
Basic: How should researchers handle safety concerns given limited toxicological data for this compound?
Answer:
While specific toxicological data for this compound are unavailable , adopt standard precautions for sulfonate esters and bicyclic compounds:
- PPE: Wear nitrile gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation.
- First Aid: Flush eyes with water for 15+ minutes if exposed; seek medical attention for ingestion .
- Waste Disposal: Classify as hazardous waste and consult licensed disposal services .
Intermediate: What analytical techniques are critical for characterizing bicyclo[2.2.2]octane derivatives?
Answer:
- Stereochemical Analysis: Use - and -NMR to confirm regioselectivity and stereochemistry, particularly for sulfonyloxy and ester groups. Compare coupling constants to bicyclo[2.2.2]octane reference spectra .
- Purity Assessment: Employ HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.
- Mass Confirmation: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
Advanced: How can conflicting NMR data for bicyclo[2.2.2]octane derivatives be resolved?
Answer:
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Conformational Rigidity: Bicyclo[2.2.2]octane’s rigid structure reduces conformational exchange, but substituents may introduce asymmetry.
- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts.
- Dynamic Processes: Variable-temperature NMR can detect slow equilibration (e.g., hindered rotation of mesyl groups).
Case Study: For bicyclo[3.2.1]octane esters, GC analysis confirmed single-product formation despite complex NMR splitting .
Advanced: What methodologies address low yields in sulfonate ester formation on bicyclo scaffolds?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimize via:
- Reagent Selection: Use bulky bases (e.g., DBU) to deprotonate hydroxyl groups without nucleophilic interference.
- Temperature Control: Perform reactions at 0–5°C to minimize hydrolysis of mesyl chloride.
- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
Validation: Track reaction progress with in-situ FTIR for SO₂ symmetric stretching (~1170 cm⁻¹) to confirm sulfonate formation .
Advanced: How can researchers reconcile contradictory bioactivity results in structure-activity relationship (SAR) studies?
Answer:
Contradictions may arise from:
- Impurity Artifacts: Re-test compounds after rigorous purification (e.g., preparative HPLC).
- Assay Variability: Standardize cell-based assays with positive/negative controls.
- Epimerization: Check for stereochemical instability (e.g., via chiral HPLC or circular dichroism).
Theoretical Framework: Apply iterative analysis models from qualitative research (e.g., triangulating NMR, bioassay, and computational data) .
Advanced: What computational tools predict the reactivity of sulfonyloxy groups in bicyclo[2.2.2]octane systems?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for sulfonate displacement reactions. Focus on steric maps and Fukui indices for nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
- Docking Studies: For bioactive derivatives, predict binding interactions using AutoDock Vina.
Basic: What are the documented physical properties (e.g., solubility, melting point) of this compound?
Answer:
No empirical data are available for this specific compound . Extrapolate from analogs:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
